molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B089682 3-Methylstyrene CAS No. 100-80-1

3-Methylstyrene

Cat. No. B089682
CAS RN: 100-80-1
M. Wt: 118.18 g/mol
InChI Key: JZHGRUMIRATHIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers involving 3-methylstyrene typically employs anionic polymerization techniques. For example, end-functionalized polymers have been synthesized by reacting polystyryl and polyisoprenyl anions with specific reagents, leading to polymers quantitatively end-functionalized with desired groups. These processes are characterized using various analytical techniques, confirming the successful synthesis of the intended polymers (Takenaka et al., 1995).

Molecular Structure Analysis

The molecular structure of polymers derived from 3-methylstyrene, such as syndiotactic poly(p-methylstyrene), has been elucidated through detailed crystallographic studies. These studies reveal that the chains adopt nearly trans-planar conformations, providing insight into the material's crystalline density and packing energy (Rosa et al., 1995).

Chemical Reactions and Properties

3-Methylstyrene undergoes various chemical reactions, forming complex structures and exhibiting unique properties. For instance, the anionic polymerization of 3-methylstyrene leads to polymers with precise molecular weights and low polydispersity, showcasing the control over the polymerization process and the resulting polymer's structural integrity (Ishizone et al., 1993).

Physical Properties Analysis

The physical properties of polymers synthesized from 3-methylstyrene, such as polystyrene and its copolymers, are extensively studied through techniques like SAXS and TEM. These studies highlight the polymers' lamellar morphology and phase behavior, providing valuable insights into their potential applications in various industries (Yi et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-methylstyrene-derived polymers are crucial for their application in creating advanced materials. For example, the controlled synthesis of block copolymers through anionic polymerization demonstrates the ability to tailor the polymer's chemical functionality, leading to materials with specific characteristics suitable for high-tech applications (Li et al., 2017).

Scientific Research Applications

1. Aqueous Cationic Polymerization

  • Application Summary: 3-Methylstyrene is used in aqueous cationic polymerization, a novel polymerization technique that conforms to the green chemistry trend. This technique challenges the concept of traditional cationic polymerization .
  • Methods of Application: A CumOH/B(C6F5)3/Et2O system was used to initiate the aqueous polymerization of p-methylstyrene through suspension and emulsion methods. Several types of surfactants were used, including the cationic surfactant CTAB, non-ionic surfactant NP-40, and anionic surfactant SDBS .
  • Results or Outcomes: The influences of initiator concentration and temperature on polymerization were investigated. Consistent with previous literature, initiator activity was positively correlated with temperature unlike in traditional cationic polymerization .

2. Controlled Cationic Polymerization in Ionic Liquid

  • Application Summary: The cationic polymerization of p-methylstyrene initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) was systematically studied in 1-butyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide ([Bmim][NTf2]) IL at -25 °C .
  • Methods of Application: The effects of the initiating system, Lewis acid concentration, and 2,6-di-tert-butylpyridine (DTBP) concentration on the polymerization were investigated .
  • Results or Outcomes: The gel permeation chromatography (GPC) trace of the poly(p-methylstyrene) (poly(p-MeSt)) changes from bimodal in dichloromethane (CH2Cl2) to unimodal in IL, and polydispersities Mw/Mn of the polymer in IL showed narrower (1.40–1.59) .

3. Organic Thin Film Transistors

  • Application Summary: 3-Methylstyrene is used as a polymer additive for organic thin film transistors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

3-Methylstyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The in situ electrochemical generation of percarbonate ions is a promising method for the electrochemical epoxidation of alkenes . There is still room for improving the yields .

properties

IUPAC Name

1-ethenyl-3-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3
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InChI Key

JZHGRUMIRATHIU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C=C
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Molecular Formula

Record name 3-VINYL TOLUENE
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Related CAS

25037-62-1
Record name Poly(m-methylstyrene)
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DSSTOX Substance ID

DTXSID9051454
Record name 3-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name 3-Vinyltoluene
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Boiling Point

170 °C, 164 °C
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Flash Point

51 °C c.c.
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Solubility

In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
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Density

0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %)
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Product Name

3-Methylstyrene

Color/Form

Liquid

CAS RN

100-80-1, 39294-88-7
Record name 3-Methylstyrene
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Record name 1-Ethenyl-3-methylbenzene
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Record name Benzene, 1-ethenyl-3-methyl-
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Melting Point

-86.3 °C, -86 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
I Meurisse, PJA Ribeiro‐Claro… - Journal of Raman …, 1995 - Wiley Online Library
… Following this series, we present here a study on the conformational structure of 3-methylstyrene (3MS). In a previous vibrational study, the spectrum of 3MS was found to be …
AC Kouakou, M Ferreira, CE Schwarz - The Journal of Supercritical Fluids, 2016 - Elsevier
… mixture of isomers is approximately made of 3-methylstyrene (60% mol) and 4… + 3-methylstyrene and CO 2 … The lower cohesive energy of this mixture compared to that of 3-methylstyrene…
Number of citations: 6 www.sciencedirect.com
GS Georgiev, IG Dakova… - Journal of Macromolecular …, 1995 - Taylor & Francis
… Radical copolymerization of 3-methylstyrene with methacrylic acid and methyl methacrylate … ization of this monomer with 3-methylstyrene and methyl methacrylate is also shown. …
Number of citations: 10 www.tandfonline.com
JA Fruetel, JR Collins, DL Camper… - Journal of the …, 1992 - ACS Publications
… Of the 500 snapshots taken for m-/3-methylstyrene and i/wu-/3-methylstyrene, the double bond was in a position to react with the ferryl oxygen only 12% and 57% of the time, …
Number of citations: 136 pubs.acs.org
JM Hollas, PF Taday - Journal of the Chemical Society, Faraday …, 1991 - pubs.rsc.org
… spectra of the cis and trans rotamers of 3-methylstyrene in a supersonic jet have been obtained… If the vinyl group is coplanar with the benzene ring 3methylstyrene (3MS) may exist as cis …
Number of citations: 18 pubs.rsc.org
M Kawabe, M Murata - Macromolecular Chemistry and Physics, 2001 - Wiley Online Library
… 4MS (from Tokyo Kasei Kogyo Co., Ltd., purity A 96%, remainder 3methylstyrene), styrene (from Wako Pure Chemical Industries, Ltd.) and 3-methylstyrene (3MS) (from Tokyo Kasei …
Number of citations: 14 onlinelibrary.wiley.com
M Kolobielski, H Pines - Journal of the American Chemical …, 1957 - ACS Publications
Compound XV was not isolated because it is converted readily to p-terphenyl (VI); this can occur by means of a hydrogen transfer reaction in which «-methylstyrene can act as a …
Number of citations: 32 pubs.acs.org
M Kawabe, M Murata - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
The polymerizations of styrene and 4‐methylstyrene (4MS) with a half‐metallocene type catalytic system composed of (trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe 3 ), …
Number of citations: 32 onlinelibrary.wiley.com
PH Chen, YK Lan, SJ Lin, JC Tsai… - ACS Applied Polymer …, 2019 - ACS Publications
By incorporating different levels of methyl groups at meta- or para-positions (3- vs 4-methylstyrene) as comonomer units into syndiotactic polystyrene (sPS), we examined the effects of …
Number of citations: 2 pubs.acs.org
PH Chen, SJ Lin, JC Tsai, US Jeng, AC Su - Macromolecules, 2020 - ACS Publications
After randomly incorporating 2–21 mol % of 3-methylstyrene (3MS) or 4-methylstyrene (4MS) into the syndiotactic polystyrene (sPS) backbone, the effects of the comonomer units on the …
Number of citations: 7 pubs.acs.org

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